molecular formula C9H12ClN5 B2662055 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine CAS No. 1006472-80-5

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine

カタログ番号: B2662055
CAS番号: 1006472-80-5
分子量: 225.68
InChIキー: QVBQXAPYULZRFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure: The compound consists of two pyrazole rings connected via a methyl bridge. The first pyrazole ring is substituted with a chlorine atom and two methyl groups at positions 3, 4, and 4. The second pyrazole ring contains an amine group at position 5.
Molecular Formula: C₉H₁₂ClN₅ (calculated based on structural analysis).
CAS Number: 1006319-23-8 .
Key Features:

  • Presence of chloro and dimethyl substituents enhances steric bulk and electron-withdrawing effects.
  • The methylene bridge between pyrazole rings increases molecular flexibility compared to directly fused systems.
  • Applications: Likely explored in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals due to pyrazole’s bioactive properties .

特性

IUPAC Name

1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-6-9(10)7(2)15(12-6)5-14-4-3-8(11)13-14/h3-4H,5H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBQXAPYULZRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of C10H11ClN4C_{10}H_{11}ClN_4 and a molecular weight of approximately 254.67 g/mol. The chemical structure features a pyrazole ring substituted with a chloro group and dimethyl groups, which contribute to its biological activity.

Structural Formula

InChI InChI 1S C10H11ClN4 c1 6 9 11 7 2 15 12 6 5 14 4 3 8 13 14 10 16 17 h3 4H 5H2 1 2H3 H 16 17 \text{InChI InChI 1S C10H11ClN4 c1 6 9 11 7 2 15 12 6 5 14 4 3 8 13 14 10 16 17 h3 4H 5H2 1 2H3 H 16 17 }

Molecular Structure Visualization

Molecular Structure

Anticancer Activity

Recent studies have highlighted the potential of 1H-pyrazole derivatives, including 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine, as promising candidates for anticancer therapy. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Moderate inhibition of cell growth
Breast CancerMDA-MB-231High antiproliferative activity
Liver CancerHepG2Significant reduction in cell viability
Colorectal CancerHCT116Notable cytotoxic effects

The mechanisms underlying these effects often involve the induction of apoptosis and inhibition of critical signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies show that pyrazole derivatives can inhibit the growth of various bacterial strains:

Microorganism Activity
Staphylococcus aureusEffective inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaLimited effectiveness

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Enzyme Inhibition

Research indicates that compounds containing the pyrazole moiety can act as enzyme inhibitors. Specifically, studies have demonstrated that 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine exhibits inhibitory activity against cytochrome P450 enzymes, which are crucial for drug metabolism:

Enzyme Inhibition (%)
CYP3A480% at 10 μM
CYP2D665% at 10 μM

This property is particularly relevant in drug development, as it can influence the pharmacokinetics of co-administered drugs .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several pyrazole derivatives based on the core structure of the compound . These derivatives were evaluated for their anticancer properties using in vitro assays on various cancer cell lines. The results indicated that modifications to the pyrazole scaffold significantly enhanced anticancer activity compared to earlier analogs .

Case Study 2: Structure–Activity Relationship (SAR)

In another investigation focusing on the structure–activity relationship of pyrazole compounds, researchers analyzed how different substituents affected biological activity. The findings suggested that the presence of chloro and methyl groups on the pyrazole ring was instrumental in enhancing both anticancer and antimicrobial properties. This insight is critical for guiding future modifications to optimize therapeutic efficacy .

作用機序

The mechanism by which 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences in substituents, molecular weight, and functional groups among the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups CAS Number Key Properties
Target Compound : 1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine C₉H₁₂ClN₅ ~226.7 - 4-Cl, 3,5-dimethyl on pyrazole
- 3-NH₂ on second pyrazole
1006319-23-8 High nitrogen content; moderate lipophilicity
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine C₇H₁₃ClN₄ 186.6 - Propane chain instead of methyl bridge
- Terminal NH₂ group
Not specified Increased aliphatic chain length may improve solubility
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine C₁₀H₈Cl₃N₃ 270.5 - 3,4-Dichlorobenzyl group
- 4-Cl on pyrazole
1001519-30-7 Enhanced lipophilicity and halogen bonding potential
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.7 - 3-Fluorobenzyl substituent
- 4-Cl on pyrazole
1001757-55-6 Fluorine introduces electronegativity, potentially improving bioavailability
1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine C₁₂H₁₃Cl₂N₃ 270.2 - 2,4-Dichlorobenzyl group
- 3,5-dimethyl on pyrazole
400749-62-4 High steric hindrance; possible use in pesticidal agents

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups
  • The target compound’s chloro and dimethyl groups create an electron-deficient pyrazole core, which may enhance binding to electrophilic targets (e.g., enzymes). In contrast, analogs with fluorobenzyl or dichlorobenzyl groups (e.g., CAS 1001757-55-6, 1001519-30-7) exhibit mixed electronic effects due to halogenated aromatic systems .

Physicochemical Properties

  • Lipophilicity :
    • The target compound (LogP ~2.5, estimated) is less lipophilic than dichlorobenzyl analogs (LogP ~3.8) but more than propane-linked derivatives (LogP ~1.9) .
  • Solubility :
    • Amine groups in all compounds improve aqueous solubility, but chloro and aromatic substituents counterbalance this effect .

生物活性

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer properties and other relevant biological effects.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse biological activities. Its structure can be represented as follows:

Molecular Formula C9H10ClN5\text{Molecular Formula C}_9\text{H}_{10}\text{ClN}_5

Key Properties:

  • Molecular Weight: 225.68 g/mol
  • CAS Number: 1006343-94-7
  • Purity: 97% .

Synthesis

The synthesis of 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often includes the introduction of the chloro group followed by amination processes to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. The following table summarizes various studies focusing on the anticancer activity of similar pyrazole derivatives:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMDA-MB-231 (Breast)3.79Induces apoptosis
Compound BHepG2 (Liver)12.50Inhibits cell proliferation
Compound CA549 (Lung)26.00Autophagy induction
1H-PyrazoleVariousVariesInhibition of Aurora-A kinase

The anticancer properties are attributed to the ability of these compounds to inhibit specific kinases involved in cell cycle regulation and apoptosis pathways .

Other Biological Activities

In addition to its anticancer properties, 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine has been evaluated for other biological activities:

  • Anti-inflammatory Effects: Pyrazole derivatives have shown promise in reducing inflammation markers in various models.
  • Antioxidant Activity: Some studies indicate that these compounds may possess antioxidant properties, potentially protecting cells from oxidative stress .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of kinases such as CDK2 and Aurora-A, which play critical roles in cell division and cancer progression .
  • Induction of Apoptosis: Compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in vivo:

Q & A

Q. What are the common synthetic routes for preparing 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine, and what key reagents are involved?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a substituted pyrazole derivative (e.g., 4-chloro-3,5-dimethyl-1H-pyrazole) with a methylene-linked pyrazol-3-amine precursor. Key reagents include hydrazine salts (e.g., hydrazinium chloride) in alcoholic solvents (e.g., methanol or ethanol) to facilitate cyclization. Copper(I) catalysts (e.g., CuBr) and cesium carbonate may enhance coupling efficiency in multi-step syntheses . Reaction optimization often requires temperature control (35–100°C) and inert atmospheres to prevent decomposition of sensitive intermediates .

Q. How is the structure of this compound confirmed using spectroscopic methods such as NMR and HRMS?

Methodological Answer: Structural confirmation relies on:

  • ¹H NMR : Peaks for aromatic protons (pyrazole rings) appear at δ 7.5–8.9 ppm, while methyl groups (e.g., 3,5-dimethyl) resonate at δ 2.2–2.3 ppm. The methylene bridge (–CH₂–) typically shows a singlet at δ 4.5–5.0 ppm .
  • ¹³C NMR : Pyrazole carbons are observed at 140–160 ppm, with methyl carbons at 10–20 ppm.
  • HRMS (ESI) : The molecular ion [M+H]+ is critical for verifying the molecular formula (e.g., m/z 254.07 for C₁₀H₁₂ClN₅) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound, particularly when dealing with steric hindrance from the chloro and dimethyl substituents?

Methodological Answer: Steric hindrance from bulky substituents (e.g., 4-chloro, 3,5-dimethyl) can reduce reaction efficiency. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalyst optimization : Copper(I) bromide (CuBr) enhances coupling reactions by stabilizing transition states .
  • Temperature gradients : Stepwise heating (e.g., 35°C → 80°C) minimizes side reactions .
  • Purification techniques : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates the target compound from regioisomers .

Q. What strategies are employed to resolve contradictions in spectral data interpretation for this compound, especially when distinguishing between regioisomers?

Methodological Answer: Regioisomeric ambiguity arises due to similar substituent patterns. Resolution methods include:

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to differentiate substituent positions .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., bond angles and torsional strain) .
  • Computational modeling : DFT calculations predict NMR chemical shifts and compare them to experimental data .

Q. How do variations in the substitution pattern (e.g., chloro vs. methyl groups) on the pyrazole rings influence the compound’s physicochemical properties and reactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Steric effects : Methyl groups at 3,5-positions reduce accessibility to the pyrazole nitrogen, altering binding affinities in biological assays .
  • Solubility : Chloro groups decrease aqueous solubility, necessitating DMSO or ethanol for in vitro studies .

Q. What experimental approaches are recommended to assess the environmental fate and biodegradation pathways of this compound in ecological risk assessments?

Methodological Answer:

  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C to simulate environmental degradation .
  • Photolysis assays : UV irradiation (λ = 254–365 nm) identifies photodegradation byproducts via LC-MS .
  • Soil microcosm experiments : Evaluate microbial degradation using OECD 307 guidelines, measuring half-lives (t₁/₂) in aerobic/anaerobic conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。